2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-aminopyridine and benzyl chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-fluorobenzoyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as benzylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-(benzylamino)-N-(3-methylphenyl)pyridine-3-carboxamide
- 2-(benzylamino)-N-(3-bromophenyl)pyridine-3-carboxamide
Uniqueness
2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16FN3O |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(benzylamino)-N-(3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O/c20-15-8-4-9-16(12-15)23-19(24)17-10-5-11-21-18(17)22-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)(H,23,24) |
InChI Key |
GGSQTTRTZBXBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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